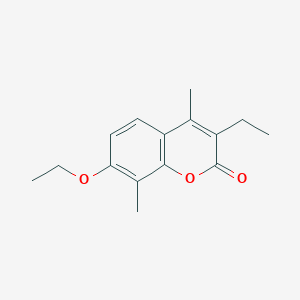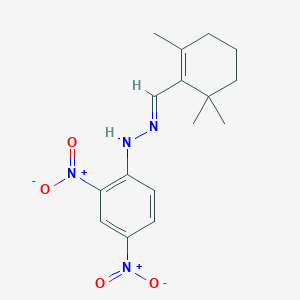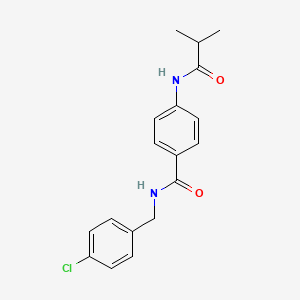
1-(2-fluorophenyl)-4-(phenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(phenylacetyl)piperazine, also known as 2-F-4-FA, is a research chemical that belongs to the piperazine class of compounds. It is a designer drug that has gained popularity in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter concentration is thought to be responsible for the antidepressant and anxiolytic effects of 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine are not well documented. However, it is known to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood, behavior, and cognition. It has also been reported to have stimulant effects, such as increased heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine in lab experiments is its potential as a research tool to study the serotonin and dopamine neurotransmitter systems in the brain. It may also have potential as a treatment for neurological disorders such as depression and anxiety. However, one limitation of using 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine in lab experiments is its potential for abuse and misuse. It is important to handle this compound with caution and follow proper safety protocols.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a research tool to study the serotonin and dopamine neurotransmitter systems in the brain. More research is needed to fully understand its mechanism of action and its effects on these systems. Finally, there is a need for further research on the safety and potential for abuse of 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine. This will help to ensure that it is used responsibly and safely in scientific research.
合成法
1-(2-fluorophenyl)-4-(phenylacetyl)piperazine can be synthesized by the reaction of 1-(2-fluorophenyl)piperazine with phenylacetic acid in the presence of a catalyst such as trifluoroacetic anhydride. This reaction results in the formation of 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine as a white crystalline solid with a melting point of 174-175°C.
科学的研究の応用
1-(2-fluorophenyl)-4-(phenylacetyl)piperazine has been used in scientific research as a potential treatment for various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential as an analgesic and anti-inflammatory agent. In addition, 1-(2-fluorophenyl)-4-(phenylacetyl)piperazine has been used in studies to understand the role of the serotonin and dopamine neurotransmitter systems in the brain.
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAUKTGEEYWZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)


![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)



![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)